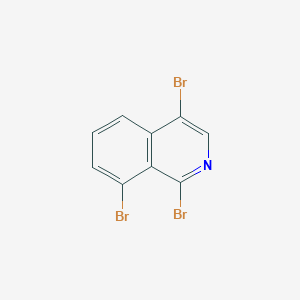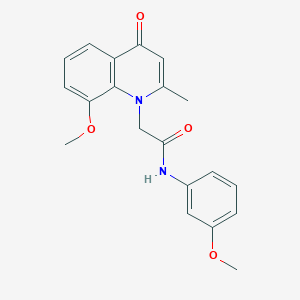
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide, commonly known as MMQA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMQA is a derivative of quinolone, a class of organic compounds that possess potent antimicrobial properties.
Mecanismo De Acción
The mechanism of action of MMQA is not fully understood. However, studies have suggested that MMQA exerts its anticancer effects by inhibiting the activity of various enzymes and proteins that are involved in cancer cell proliferation and survival. MMQA has also been shown to induce cell cycle arrest and DNA damage in cancer cells.
Biochemical and physiological effects:
MMQA has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, MMQA has been shown to possess anti-inflammatory and antioxidant properties. MMQA has also been shown to inhibit the activity of various enzymes and proteins that are involved in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using MMQA in lab experiments is its potent anticancer properties. MMQA has been shown to be effective against various cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using MMQA in lab experiments is its potential toxicity. Studies have shown that MMQA can be toxic to normal cells, which may limit its clinical applications.
Direcciones Futuras
There are several future directions for MMQA research. One area of research is to further elucidate the mechanism of action of MMQA. Understanding the molecular targets of MMQA can help in the development of more effective anticancer therapies. Another area of research is to explore the potential of MMQA in combination therapies. Studies have shown that MMQA can enhance the efficacy of other anticancer drugs when used in combination. Finally, there is a need for further studies to evaluate the safety and toxicity of MMQA in animal models before it can be considered for clinical trials.
Conclusion:
In conclusion, MMQA is a synthetic compound that has shown promising results in various scientific research applications. MMQA possesses potent anticancer, anti-inflammatory, and antioxidant properties and has the potential to be used in the development of novel anticancer therapies. However, further research is needed to fully understand the mechanism of action of MMQA and its potential toxicity.
Métodos De Síntesis
MMQA can be synthesized using a multi-step process that involves the reaction of 8-methoxy-2-methyl-4-oxoquinoline with 3-methoxyaniline in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then treated with N-bromosuccinimide to form the final MMQA compound. This synthesis method has been validated through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
MMQA has shown promising results in various scientific research applications. One of the most significant applications of MMQA is in the field of cancer research. Studies have shown that MMQA possesses potent anticancer properties and can induce apoptosis in cancer cells. MMQA has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-10-17(23)16-8-5-9-18(26-3)20(16)22(13)12-19(24)21-14-6-4-7-15(11-14)25-2/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYKMJNVTPNEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)NC3=CC(=CC=C3)OC)C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2927002.png)

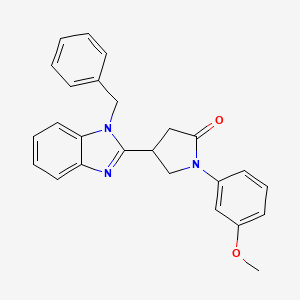



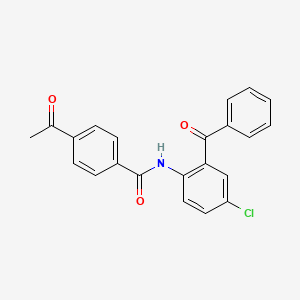
![2-Benzyl-5-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2927014.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2927015.png)
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate](/img/structure/B2927016.png)
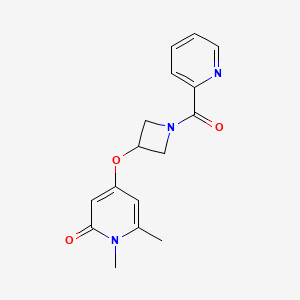
![2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one hydrochloride](/img/structure/B2927020.png)
